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Compound of Interest

Compound Name: (2-Amino-5-chlorophenyl)methanol

Cat. No.: B1269084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (2-Amino-5-chlorophenyl)methanol (also known as 2-amino-5-chlorobenzyl
alcohol), a valuable building block in synthetic organic chemistry and drug discovery. Due to the
limited availability of directly published complete experimental spectra for this specific
molecule, this guide presents a combination of predicted data based on analogous compounds
and detailed, generalized experimental protocols for obtaining such data. The information is
intended to assist researchers in the identification, characterization, and quality control of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.
The following tables summarize the predicted *H and 3C NMR chemical shifts for (2-Amino-5-
chlorophenyl)methanol, along with experimental data for structurally related compounds that
inform these predictions.

Predicted *H NMR Data for (2-Amino-5-
chlorophenyl)methanol

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~72-74 m 2 Ar-H
~6.7-6.9 m 1 Ar-H
~4.6 S 2 -CH20H
~4.5 brs 2 -NH:2
~2.5 brs 1 -OH

Predicted in CDCls. Chemical shifts are referenced to TMS (& = 0.00 ppm).

Experimental *H NMR Data for Analogous Compounds

Table 2: Experimental *H NMR Data for 2-Aminobenzyl alcohol

Chemical Shift (6,

Multiplicity Number of Protons  Assignment

ppm)

7.08 m 1 Ar-H

7.00 m 1 Ar-H

6.68 m 1 Ar-H

6.65 m 1 Ar-H

4.537 S 2 -CH20H

3.52 brs 2 -NH:2

Solvent not specified in the source.[1]

Table 3: Experimental *H NMR Data for 2-Chlorobenzyl alcohol
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
7.50 d,J=7.4Hz 1 Ar-H
7.38 d,J=7.8 Hz 1 Ar-H
7.32-7.21 m 2 Ar-H
4.79 S 2 -CH20H
2.27 S 1 -OH

Solvent: CDCls.

Predicted **C NMR Data for (2-Amino-5-

chlorophenyl)methanol
Table 4: Predicted 13C NMR Spectral Data

Chemical Shift (6, ppm) Assignment
~145 Ar-C (C-NH2)
~130 Ar-C (C-Cl)
~129 Ar-CH

~128 Ar-CH

~118 Ar-C (C-CH20H)
~116 Ar-CH

~64 -CH20H

Predicted in CDCls. Chemical shifts are referenced to the solvent peak.

Experimental **C NMR Data for Analogous Compounds

Table 5: Experimental 3C NMR Data for 2-Aminobenzyl alcohol
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Chemical Shift (6, ppm) Assighment
145.8 Ar-C (C-NH2)
128.8 Ar-CH

128.5 Ar-CH

128.3 Ar-C (C-CH20H)
118.9 Ar-CH

116.2 Ar-CH

64.8 -CH20H

Solvent not specified in the source.

Table 6: Experimental 33C NMR Data for 2-Chlorobenzyl alcohol

Chemical Shift (6, ppm) Assignment
138.18 Ar-C (C-CHz0H)
132.72 Ar-C (C-Cl)
129.35 Ar-CH

128.83 Ar-CH

128.73 Ar-CH

127.03 Ar-CH

62.80 -CH20H

Solvent: CDCls.

Experimental Protocol for NMR Spectroscopy

A sample of (2-Amino-5-chlorophenyl)methanol (typically 5-10 mg) is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1269084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Tetramethylsilane (TMS) is added as an internal standard (& = 0.00 ppm). *H and 3C NMR
spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For 13C

NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines

for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR absorption bands for (2-Amino-5-chlorophenyl)methanol are presented below, along with

experimental data for a related compound.

Predicted IR Data for (2-Amino-5-chlorophenyl)methanol
Table 7: Predicted IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

O-H stretch (alcohol), N-H

3400 - 3200 Strong, Broad ]
stretch (amine)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch (-CH-2)
) C=C aromatic ring stretch, N-H
1620 - 1580 Medium to Strong
bend
1500 - 1400 Medium C=C aromatic ring stretch
1300 - 1200 Medium C-N stretch
1100 - 1000 Strong C-O stretch (primary alcohol)
C-H out-of-plane bend
850 - 800 Strong )
(substituted benzene)
800 - 700 Strong C-Cl stretch

Experimental IR Data for an Analogous Compound

Table 8: Experimental IR Data for 2-Aminobenzyl alcohol
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Wavenumber (cm~?) Assignment

~3370, ~3280 N-H stretch

~3050 Aromatic C-H stretch
~2870 Aliphatic C-H stretch
~1610 N-H bend

~1490, ~1460 Aromatic C=C stretch
~1010 C-O stretch

~750 C-H out-of-plane bend

Data from NIST Chemistry WebBook.

Experimental Protocol for FT-IR Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed
into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated
Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto
the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer, typically over the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data for (2-Amino-5-
chlorophenyl)methanol

Table 9: Predicted Mass Spectrometry Data
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miz Relative Intensity Assighment

[M]* (Molecular ion) with
157/159 High characteristic ~3:1 ratio for
35CIf37Cl isotopes

140/142 Medium [M-OHJ*
128/130 Medium [M-CH20H]*
122 High [M-CI]*

92 Medium [M-CI-CH20]+

Experimental Mass Spectrometry Data for an Analogous
Compound

Table 10: Experimental Mass Spectrometry Data for 2-Aminobenzyl alcohol

m/z Assignment

123 [M]* (Molecular ion)
106 [M-OH]*

94 [M-CH20H]*

Data from NIST Chemistry WebBook.

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS,
the sample is vaporized and ionized, often by electron impact (El). For LC-MS, the sample is
ionized from the liquid phase, commonly using electrospray ionization (ESI). The mass
analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector
records their abundance.

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (2-Amino-5-chlorophenyl)methanol.
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Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
(2-Amino-5-chlorophenyl)methanol. For definitive characterization, it is recommended that
researchers acquire experimental data on their own samples and compare it with the predicted
values and data from analogous compounds presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1269084?utm_src=pdf-body
https://www.benchchem.com/product/b1269084?utm_src=pdf-body-img
https://www.benchchem.com/product/b1269084?utm_src=pdf-body
https://www.benchchem.com/product/b1269084?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_5344-90-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of (2-Amino-5-
chlorophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269084+#spectroscopic-data-for-2-amino-5-
chlorophenyl-methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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